N,N-Bis(3-aminopropyl)methylamine

Description

BenchChem offers high-quality N,N-Bis(3-aminopropyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(3-aminopropyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

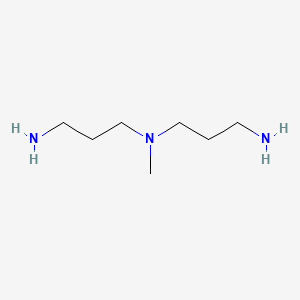

Structure

3D Structure

Properties

IUPAC Name |

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBPCQSCMCEPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044510 | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

105-83-9, 11071-12-8 | |

| Record name | Bis(3-aminopropyl)methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(3-aminopropyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(3-aminopropyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-methyldipropylenetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(3-AMINOPROPYL)METHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZM34D74O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine: Properties, Synthesis, and Core Applications

This document provides a comprehensive technical overview of N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a versatile polyamine intermediate. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, characterization, and application. The narrative emphasizes the causal relationships behind its chemical behavior and the logic underpinning its use in advanced materials and pharmaceutical development.

Core Molecular Identity and Physicochemical Properties

N,N-Bis(3-aminopropyl)methylamine, systematically named N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine, is a trifunctional amine featuring two primary amine groups and one central tertiary amine.[1] This unique structure is the foundation of its utility as a chemical building block and functional agent.

Molecular Structure and Identifiers

The compound's structure imparts a combination of flexibility from the propylene chains and high reactivity from the three nitrogen centers.

Caption: 2D Chemical Structure of N,N-Bis(3-aminopropyl)methylamine.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 105-83-9 | [1][2] |

| IUPAC Name | N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine | [1] |

| Molecular Formula | C₇H₁₉N₃ | [3] |

| Molecular Weight | 145.25 g/mol | [3] |

| Canonical SMILES | CN(CCCN)CCCN | [1] |

| Synonyms | 3,3'-Diamino-N-methyldipropylamine, Methyliminobispropylamine | [1][4] |

Physicochemical Data

The physical properties of this compound are characteristic of a liquid polyamine, dictating its handling, storage, and reaction conditions. Its complete miscibility in water is a key feature for many applications.[2][3]

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless liquid | [5] |

| Boiling Point | 110-112 °C at 6 mmHg | [6] |

| Melting Point | -30 to -28 °C | [2] |

| Density | 0.901 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.4725 | [6] |

| Water Solubility | 1000 g/L at 20 °C (Completely miscible) | [2][3] |

| pKa (at 30 °C) | pK₁: 6.32, pK₂: 9.19, pK₃: 10.33 | [2] |

| Flash Point | 102.8 °C (217 °F) | [2] |

Synthesis Pathway: A Field-Proven Protocol

From an industrial and laboratory perspective, the most robust and efficient synthesis of N,N-Bis(3-aminopropyl)methylamine involves a two-step process: a bis-cyanoethylation of methylamine followed by catalytic hydrogenation. This method avoids the need for chromatographic purification, delivering high-purity product in nearly quantitative yields.[2]

Caption: Two-step synthesis workflow for N,N-Bis(3-aminopropyl)methylamine.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for synthesizing N-alkylbis(3-aminopropyl)amines.[2][7]

Step 1: Synthesis of N,N-Bis(2-cyanoethyl)methylamine

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, place a 40% aqueous solution of methylamine. The flask should be cooled in an ice-water bath.

-

Reagent Addition: Slowly add acrylonitrile (2.1 equivalents) dropwise via the dropping funnel. The causality here is critical: the reaction is highly exothermic, and slow addition is necessary to maintain the internal temperature below 30 °C, preventing runaway polymerization of acrylonitrile.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours to ensure the bis-addition goes to completion.

-

Work-up: The resulting mixture, containing the dinitrile intermediate, can often be used directly in the next step without extensive purification, a key advantage of this process.[2]

Step 2: Catalytic Hydrogenation to N,N-Bis(3-aminopropyl)methylamine

-

Reactor Setup: Transfer the crude dinitrile from Step 1 into a high-pressure hydrogenation vessel (e.g., a Parr reactor).

-

Catalyst and Solvent: Add the solvent, which is a 7 N solution of ammonia in methanol. The methanolic ammonia serves a dual purpose: it is the solvent and the ammonia helps to suppress the formation of secondary amine byproducts during the reduction of the primary amines.[7] Add Raney® Nickel catalyst (approx. 5-10% by weight relative to the dinitrile) as a slurry in methanol.

-

Hydrogenation: Seal the reactor, purge several times with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen. Heat the mixture to 60-80 °C with vigorous stirring.

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake. Typically, this takes 3-6 hours.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.

-

Purification: The solvent (methanolic ammonia) is removed from the filtrate by rotary evaporation. The resulting crude product is then purified by vacuum distillation to yield N,N-Bis(3-aminopropyl)methylamine as a clear, colorless liquid.

Structural Characterization and Analytical Control

Confirming the identity and purity of the synthesized product is paramount. A combination of NMR spectroscopy and mass spectrometry provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule simplifies its NMR spectra. The following are the expected peak assignments in a typical deuterated solvent like CDCl₃.

¹H NMR (400 MHz, CDCl₃) - Expected Spectrum:

-

δ ~2.7 ppm (triplet, 4H): Protons on the carbons adjacent to the primary amine groups (-CH₂ -NH₂). The triplet arises from coupling to the adjacent methylene protons.

-

δ ~2.4 ppm (triplet, 4H): Protons on the carbons adjacent to the tertiary nitrogen (N-CH₂ -). This triplet also results from coupling to the central methylene protons.

-

δ ~2.2 ppm (singlet, 3H): Protons of the methyl group attached to the tertiary nitrogen (N-CH₃ ). This is a sharp singlet as there are no adjacent protons to couple with.

-

δ ~1.6 ppm (multiplet, 4H): Protons of the central methylene groups (-CH₂-CH₂ -CH₂-). This signal is a multiplet (quintet) due to coupling with the four protons on each adjacent carbon.

-

δ ~1.3 ppm (broad singlet, 4H): Protons of the two primary amine groups (-NH₂ ). This signal is often broad due to quadrupole broadening and chemical exchange; its integration confirms the presence of four protons.

¹³C NMR (101 MHz, CDCl₃) - Expected Spectrum:

-

δ ~56 ppm: Carbon of the methylene groups adjacent to the tertiary nitrogen (C H₂-N).

-

δ ~42 ppm: Carbon of the methyl group (C H₃-N).

-

δ ~40 ppm: Carbon of the methylene groups adjacent to the primary amine groups (C H₂-NH₂).

-

δ ~31 ppm: Carbon of the central methylene groups (-CH₂-C H₂-CH₂-).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key structural information through predictable fragmentation patterns. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a stable, resonance-stabilized iminium cation.[8][9]

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

The molecular ion peak [M]⁺• is expected at m/z = 145, consistent with its odd number of nitrogen atoms (the Nitrogen Rule).[8] The base peak in the spectrum is often one of the highly stable iminium ions formed via alpha-cleavage. The two primary alpha-cleavage points would lead to major fragments at:

-

m/z = 101: Resulting from the cleavage of a C-C bond alpha to the tertiary nitrogen, leading to the [CH₃N(CH₂)(CH₂CH₂CH₂NH₂)]⁺ ion.

-

m/z = 58: Resulting from cleavage alpha to a primary amine, leading to the [CH₂=NH₂]⁺ ion, and also potentially from cleavage at the tertiary amine to form [CH₃N(CH₂)₂]⁺.

Core Applications and Methodologies

The trifunctional nature of N,N-Bis(3-aminopropyl)methylamine makes it a highly effective agent in polymer chemistry, materials science, and as a synthetic precursor.

Epoxy Resin Curing Agent

The two primary amine groups provide four reactive hydrogens that can participate in the ring-opening polymerization of epoxy resins.[10] The central tertiary amine often acts as an accelerator for the curing reaction. This makes the compound an efficient cross-linking agent, producing thermoset polymers with high mechanical strength and thermal resistance.[8][11]

Protocol: Evaluating Curing Kinetics with Differential Scanning Calorimetry (DSC)

This protocol provides a self-validating system to quantify the performance of the amine as a curing agent for a standard epoxy resin, such as diglycidyl ether of bisphenol A (DGEBA).

-

Formulation: Prepare a stoichiometric mixture of the epoxy resin and the amine curing agent. The stoichiometric ratio is based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For N,N-Bis(3-aminopropyl)methylamine (MW = 145.25), which has 4 active hydrogens, the AHEW is 145.25 / 4 = 36.3 g/eq.

-

Sample Preparation: Accurately weigh 5-10 mg of the freshly prepared, thoroughly mixed formulation into a standard aluminum DSC pan. Seal the pan hermetically.

-

DSC Analysis (Dynamic Scan):

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).

-

An exothermic peak will be observed, representing the heat released during the curing reaction.[12]

-

-

Data Interpretation:

-

Total Heat of Reaction (ΔH_total): Integrate the area under the exothermic peak. This value (in J/g) is the total energy released during the cure.

-

Onset Temperature (T_onset) and Peak Temperature (T_peak): These temperatures provide information about the initiation and maximum rate of the curing reaction.

-

-

DSC Analysis (Isothermal Scan - Optional):

-

To determine cure time at a specific temperature, heat a fresh sample rapidly to the desired isothermal temperature (e.g., 120 °C) and hold it for a set time (e.g., 60 minutes).

-

Integrate the resulting exothermic peak to find the heat released at that temperature (ΔH_iso).

-

After the isothermal step, cool the sample and run a second dynamic scan as described above to measure any residual heat of cure (ΔH_residual).

-

The degree of cure (%) at the isothermal temperature can be calculated as: (ΔH_total - ΔH_residual) / ΔH_total * 100.[12]

-

-

Glass Transition Temperature (Tg): The Tg of the fully cured material, a critical measure of its thermal performance, is determined by the midpoint of the transition observed in the second dynamic heating scan.[4]

Precursor for Pharmaceutical and Chelating Agents

The spaced amine functionalities make this molecule an ideal scaffold or linker in more complex chemical structures.

-

DNA Bis-Intercalators: The flexible polyaminic chain can be used to link two planar chromophores. These resulting molecules are designed to bind to DNA by inserting the chromophores between base pairs, a mechanism studied for its potential to inhibit cancer cell proliferation.[8]

-

Chelating Agents: The nitrogen atoms act as Lewis bases, readily donating their lone pair electrons to form stable coordinate bonds with metal ions. This makes the molecule a precursor for synthesizing more complex chelating agents used in water treatment, metal cleaning, and to control metal ion bioavailability in various formulations.[4][13] The multiple binding sites lead to a high-affinity "chelate effect."

Safety and Handling

As with most aliphatic amines, N,N-Bis(3-aminopropyl)methylamine requires careful handling.

-

Hazards: It is harmful if swallowed and toxic in contact with skin. It causes severe skin burns and eye damage.[1]

-

Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3]

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In case of ingestion or inhalation, seek immediate medical attention.[10][11]

References

-

PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 2). The Indispensable Role of N,N-Bis(3-aminopropyl)methylamine in Modern Chemical Synthesis. Retrieved from [Link]

-

Denton, D. S., Joyce, L. A., & Kiely, D. E. (2007). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines. Preparative Biochemistry & Biotechnology, 37(3), 249–256. Retrieved from [Link]

-

ResearchGate. (2007). Preparation of N-Alkylbis(3-aminopropyl)amines by the Catalytic Hydrogenation of N-Alkylbis(cyanoethyl)amines. Retrieved January 5, 2026, from [Link]

-

Shimadzu. (n.d.). Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Application News No. AD-0196. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved January 5, 2026, from [Link]

-

Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE. Retrieved January 5, 2026, from [Link]

-

UL Prospector. (n.d.). N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. Retrieved January 5, 2026, from [Link]

-

ThreeBond. (1990). Curing Agents for Epoxy Resin. Technical News, 32. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of methylamine. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (2021). (a) Protocol for mixing curing agents in epoxy resin for DSC.... Retrieved January 5, 2026, from [Link]

-

NETZSCH. (2021). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. Retrieved January 5, 2026, from [Link]

-

MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved January 5, 2026, from [Link]

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. shimadzu.com [shimadzu.com]

- 13. researchgate.net [researchgate.net]

N,N-Bis(3-aminopropyl)methylamine CAS number 105-83-9 applications

An In-depth Technical Guide to the Applications of N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9)

Abstract

N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), hereafter referred to as BAPMA, is a versatile triamine characterized by the presence of two primary amine groups and one central tertiary amine group. This unique molecular architecture confers a distinct reactivity profile, establishing BAPMA as a critical component and building block in a multitude of industrial and research applications. Its utility spans from being a high-performance curing agent for epoxy resins to a foundational intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive technical overview of BAPMA's core applications, elucidating the chemical principles behind its function and offering insights for its practical implementation in research and development settings.

Compound Profile: Structure and Physicochemical Properties

The efficacy of BAPMA in its various applications is a direct consequence of its molecular structure and resulting physical properties. Understanding these fundamentals is key to optimizing its use in any given system.

Chemical Identity and Structure

BAPMA's structure features a central methyl-substituted tertiary amine linked to two propyl chains, each terminated by a primary amine. This arrangement provides three reactive nitrogen sites, making it a highly functional molecule.

Caption: Generalized workflow for epoxy resin curing using BAPMA.

Generalized Experimental Protocol for Epoxy Curing:

-

Preparation: Ensure epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA) and BAPMA are at ambient temperature (~25 °C).

-

Stoichiometry Calculation: Calculate the required amount of BAPMA based on the Amine Hydrogen Equivalent Weight (AHEW) and the Epoxy Equivalent Weight (EEW) of the resin. A typical stoichiometric ratio is 1:1.

-

Mixing: In a suitable container, add the pre-weighed amount of BAPMA to the epoxy resin. Mix thoroughly for 2-5 minutes until the mixture is homogeneous. The low viscosity of BAPMA facilitates easy blending. 4. Degassing (Optional): Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can compromise the mechanical integrity of the final product.

-

Application & Curing: Apply the mixture to the desired substrate or mold. Allow it to cure at ambient temperature or apply heat to accelerate the process, depending on the specific formulation and desired properties. The cure time will vary based on temperature and mass.

Polyurethane Systems

BAPMA also serves as a valuable building block in polyurethane chemistry. [1][2]It can be used to prepare cationic stabilized polyurethane dispersions (PUDs), which are important for coatings and adhesives. The amine groups can react with diisocyanates to form polyurea linkages or act as chain extenders, modifying the final properties of the polyurethane polymer, such as elasticity and chemical resistance.

A Versatile Chemical Intermediate

Beyond polymers, BAPMA is a fundamental building block for a vast array of specialty chemicals, prized for its ability to introduce a trifunctional polyamine scaffold into larger molecules. [3][4]

Synthesis of Chelating Agents

The multiple reactive amine sites on BAPMA make it an ideal precursor for producing aminopolycarboxylic acid-based chelating agents, such as derivatives of EDTA and DTPA. Mechanism: The primary amine groups can be readily reacted with compounds like chloroacetic acid or subjected to alkylation reactions to attach carboxyl groups. The resulting molecules are powerful ligands capable of forming stable, soluble complexes with metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺). These chelators are extensively used in industrial water treatment to prevent scale formation, in detergents to soften water, and in agriculture.

Caption: Synthesis pathway from BAPMA to a metal-chelate complex.

Applications in Pharmaceutical and Agrochemical Synthesis

BAPMA's polyamine structure is a valuable scaffold in medicinal chemistry and agrochemical development. [3][5]

-

Pharmaceutical Development: It serves as a core component in the synthesis of complex active pharmaceutical ingredients (APIs). [3]A notable application is its use as a flexible linker chain to connect planar chromophores, creating DNA bis-intercalators. These molecules are designed to insert into DNA strands and are studied for their potential to inhibit the proliferation of cancer cells. [6]BAPMA has also been used in the synthesis of bischromone derivatives and other polyamine structures investigated as potential anticancer drugs. [7]* Dendrimers for Drug Delivery: BAPMA can act as a core molecule for the synthesis of dendrimers. These highly branched, monodisperse macromolecules have a hydrophobic interior and a functionalizable hydrophilic surface. This architecture allows them to encapsulate poorly soluble drugs, acting as unimolecular micelles to enhance drug solubility and bioavailability. [8]* Agrochemicals: The compound is used in the synthesis of intermediates for products like herbicide adjuvants and growth regulators. [5]

Niche and Emerging Applications

The unique properties of BAPMA have led to its use in several specialized fields:

-

Corrosion Inhibition: BAPMA can adsorb onto metal surfaces, forming a protective amine film. This film acts as a barrier against oxygen, water, and other corrosive agents, making it effective in closed-loop cooling systems and oil extraction fluids. * Surface Modification: The amine groups can react with and anchor to the surfaces of nanoparticles, pigments, or silica-based materials. This modification improves their compatibility and dispersion within organic polymer matrices for use in nanocomposites, coatings, and biomedical imaging. * Molecular Weight Determination: BAPMA can be used as a titrant in the end-group titration method to determine the molecular weight of other molecules, reacting stoichiometrically with specific functional groups.

Safety and Handling

BAPMA is a hazardous chemical that requires strict safety protocols. It is toxic if inhaled or in contact with skin and can cause severe skin burns and eye damage. [7][9]

| Hazard Class | GHS Classification |

|---|---|

| Acute Toxicity, Oral | Warning (Harmful if swallowed) |

| Acute Toxicity, Dermal | Danger (Toxic in contact with skin) |

| Acute Toxicity, Inhalation | Danger (Toxic if inhaled) |

| Skin Corrosion/Irritation | Danger (Causes severe skin burns and eye damage) |

(Data sourced from PubChem) [9] Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [10]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [11] * Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) and inspect them before use. [11] * Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. [10]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [10][11]* Storage: Store in a tightly closed container in a dry, well-ventilated place, under an inert atmosphere. Keep locked up. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [10]

-

Conclusion

N,N-Bis(3-aminopropyl)methylamine is a deceptively simple molecule whose structural arrangement of primary and tertiary amines provides a remarkable degree of functional versatility. It is an indispensable component in the polymer industry, particularly as an epoxy curing agent, where it delivers high-performance characteristics. Furthermore, its role as a foundational chemical intermediate enables the synthesis of a wide range of value-added products, from life-saving pharmaceuticals and diagnostic reagents to industrial chelators and corrosion inhibitors. [3]As material science and drug discovery continue to advance, the demand for such multifunctional building blocks is poised to grow, ensuring that BAPMA will remain a relevant and critical compound for researchers and scientists across numerous disciplines.

References

- N,N-Bis(3-aminopropyl)methylamine: Versatile Chemical Intermediate for Advanced Synthesis and Applications. (2026). Google.

- BIS-(3-AMINOPROPYL)METDYLAMINE. Ataman Kimya.

- N,N-Bis-(3-aminopropyl)-methylamine - FB30673. Biosynth.

- The Indispensable Role of N,N-Bis(3-aminopropyl)methylamine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. UL Prospector.

- N,N-Bis(3-aminopropyl)methylamine Research Applications. Benchchem.

- N,N-Bis(3-aminopropyl)methylamine | 11071-12-8. Benchchem.

- N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. UL Prospector.

- N,N-Bis(3-aminopropyl)methylamine | 105-83-9. ChemicalBook.

- N,N-Bis-(3-aminopropyl)methylamine. BASF Product Finder.

- Chemical Safety Data Sheet MSDS / SDS - N,N'-BIS(3-AMINOPROPYL)ETHYLENEDIAMINE. ChemicalBook.

- N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777. PubChem.

- N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE. Achilles Chemical.

- SAFETY DATA SHEET. Fisher Scientific.

- SAFETY DATA SHEET. Sigma-Aldrich. (2024).

- CAS 105-83-9: Bis(3-aminopropyl)methylamine. CymitQuimica.

- 105-83-9 | CAS DataBase. ChemicalBook.

Sources

- 1. ulprospector.com [ulprospector.com]

- 2. ulprospector.com [ulprospector.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. products.basf.com [products.basf.com]

- 6. benchchem.com [benchchem.com]

- 7. N,N-Bis(3-aminopropyl)methylamine | 105-83-9 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Safe Handling and Management of N,N-Bis(3-aminopropyl)methylamine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Profile of a Versatile Polyamine

N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a trifunctional polyamine, is a valuable building block in a multitude of chemical syntheses, finding applications from the development of novel pharmaceuticals and diagnostic reagents to the formulation of epoxy resins and polyurethanes.[1] Its utility stems from the presence of two primary and one tertiary amine groups, which impart a unique reactivity profile. However, this same chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of N,N-Bis(3-aminopropyl)methylamine, moving beyond mere procedural steps to explain the underlying chemical principles that inform these best practices.

Chapter 1: Hazard Identification and Risk Assessment

A foundational element of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. N,N-Bis(3-aminopropyl)methylamine is classified as a hazardous chemical, and its risk profile is summarized in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification and Toxicological Profile

The primary hazards associated with N,N-Bis(3-aminopropyl)methylamine are its acute toxicity and corrosivity.[2] As an aliphatic amine, it can cause severe skin burns and eye damage upon contact.[3] Inhalation of its vapors can lead to respiratory irritation, and ingestion is moderately toxic.[3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

Data compiled from multiple sources.[2][4]

The toxicity of aliphatic amines is a known concern, and their chlorinated derivatives, which can form in certain conditions, may exhibit even greater toxicity.[4] The corrosive nature of N,N-Bis(3-aminopropyl)methylamine is due to its basicity, which can disrupt cell membranes and proteins upon contact.[3]

Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the significant hazards of N,N-Bis(3-aminopropyl)methylamine, robust exposure controls are paramount. These include a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering and Administrative Controls

All work with N,N-Bis(3-aminopropyl)methylamine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4] Administrative controls include ensuring that all personnel are thoroughly trained on the hazards and safe handling procedures for this chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table provides a baseline for PPE when handling N,N-Bis(3-aminopropyl)methylamine.

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), a fully-buttoned lab coat, and closed-toe shoes. For more than incidental contact, heavier-duty gloves are recommended. | To prevent skin contact, which can lead to severe burns and systemic toxicity. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines may be necessary for spills or when working outside of a fume hood. | To prevent inhalation of toxic vapors. |

Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Chapter 3: Safe Handling, Storage, and In-situ Management

Proper handling and storage practices are critical to preventing accidental exposure and maintaining the chemical's integrity.

Handling Procedures

-

Avoid contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5]

-

Prevent inhalation: Do not breathe vapors or mists.[6]

-

Use appropriate tools: Utilize non-sparking tools to prevent ignition of flammable vapors.[7]

-

Maintain hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]

Storage Requirements

N,N-Bis(3-aminopropyl)methylamine should be stored in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[4] Incompatible materials include:

-

Strong oxidizing agents: Can lead to vigorous, exothermic reactions.

-

Acids and acid anhydrides: Reacts exothermically and can generate hazardous fumes.[4]

-

Certain metals: Corrosive to copper, zinc, aluminum, and galvanized surfaces.[4]

Quenching Procedures in a Research Context

In many synthetic applications, N,N-Bis(3-aminopropyl)methylamine may be used in excess and require quenching at the end of a reaction. The goal of quenching is to safely neutralize the reactive amine. A general procedure for quenching is as follows:

Experimental Protocol: Quenching of N,N-Bis(3-aminopropyl)methylamine

-

Cool the reaction mixture: Place the reaction vessel in an ice bath to dissipate heat generated during quenching.

-

Dilute the reaction mixture: Add a non-reactive solvent (e.g., toluene, THF) to dilute the concentration of the amine.

-

Slowly add a weak acid: Under constant stirring, slowly add a dilute solution of a weak acid, such as citric acid or acetic acid. The addition should be dropwise to control the rate of the exothermic reaction.

-

Monitor the pH: Periodically check the pH of the mixture with pH paper to ensure complete neutralization.

-

Work-up: Proceed with the standard aqueous work-up to extract the desired product.

Chapter 4: Emergency Procedures

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill Management and Neutralization

A chemical spill of N,N-Bis(3-aminopropyl)methylamine should be treated as a serious incident. The following workflow outlines the appropriate response to a small, manageable spill. For large spills, evacuate the area and contact emergency services.

Caption: Workflow for managing a small chemical spill.

Detailed Spill Cleanup Protocol:

-

Evacuate and Secure: Alert others in the vicinity and secure the area.

-

Don PPE: Wear the appropriate personal protective equipment as outlined in Chapter 2.

-

Containment: Create a dike around the spill using an inert absorbent material like vermiculite or sand.

-

Neutralization: For aliphatic amine spills, sodium bisulfite is a recommended neutralizing agent.[8] Slowly apply the sodium bisulfite to the spill, which will react to form a less hazardous salt.

-

Absorption: Once neutralized, absorb the material with an inert absorbent.

-

Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontamination: Clean the spill area with soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste.

Chapter 5: Waste Disposal

Proper disposal of N,N-Bis(3-aminopropyl)methylamine and its contaminated materials is a critical final step in its lifecycle management.

Waste Characterization

Due to its corrosive nature, waste N,N-Bis(3-aminopropyl)methylamine is classified as hazardous waste.[9] The likely EPA hazardous waste code for this material is D002 for corrosivity.[9][10]

Disposal Procedures

-

Collection: Collect all waste containing N,N-Bis(3-aminopropyl)methylamine in a clearly labeled, sealed, and compatible container.[4]

-

Segregation: Do not mix with other waste streams, especially incompatible materials.

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.

Conclusion

N,N-Bis(3-aminopropyl)methylamine is a chemical of significant utility in research and development. Its safe and effective use hinges on a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By integrating these principles into laboratory practice, researchers can mitigate risks and foster a culture of safety.

References

-

Washington State University. (n.d.). Standard Operating Procedure for Methylamine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-bis(3-aminopropyl)methylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Irvine Environmental Health & Safety. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BIS-(3-AMINOPROPYL)METDYLAMINE. Retrieved from [Link]

-

Government of Canada. (2021, March 5). Aliphatic Amines Group - information sheet. Retrieved from [Link]

-

Reddit. (2021, June 8). Reaction Quenching Question. r/chemhelp. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1974). Guidelines For The Use Of Chemicals In Removing Hazardous Substance Discharge. Retrieved from [Link]

-

Environmental Resource Center. (2018, April 10). Hazardous Waste Codes [40 CFR 261.33]. Retrieved from [Link]

-

Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. N,N-Bis-(3-aminopropyl)-methylamine | 105-83-9 | FB30673 [biosynth.com]

- 7. N,N-Bis(3-aminopropyl)methylamine | 105-83-9 [amp.chemicalbook.com]

- 8. enhs.uark.edu [enhs.uark.edu]

- 9. my.alfred.edu [my.alfred.edu]

- 10. wku.edu [wku.edu]

A Technical Guide to the Differential Reactivity of Primary and Tertiary Amines in N,N-Bis(3-aminopropyl)methylamine

Abstract

N,N-Bis(3-aminopropyl)methylamine, a trifunctional polyamine possessing two primary amine groups and one tertiary amine, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, diagnostic reagents, polymers, and chelating agents.[1] Its utility is fundamentally governed by the distinct reactivity profiles of its constituent amine functionalities. This technical guide provides an in-depth analysis of the chemical disparities between the primary and tertiary amine centers within the molecule. We will explore the core principles of amine reactivity—basicity, nucleophilicity, and steric hindrance—and apply them to predict and rationalize the outcomes of key chemical transformations, including acylation, alkylation, and reactions with epoxides. This document serves as a resource for researchers and process chemists to enable the design of selective modification strategies for this valuable synthetic building block.

Introduction: The Duality of Amine Functionality

Amines are fundamental organic functional groups classified as primary (R-NH₂), secondary (R₂-NH), or tertiary (R₃-N) based on the number of hydrocarbyl groups attached to the nitrogen atom.[2][3] This structural variation profoundly influences their chemical behavior.[2] N,N-Bis(3-aminopropyl)methylamine (CAS 105-83-9) presents a compelling case study in chemoselectivity, as it incorporates two terminal primary amines and a central tertiary amine within the same aliphatic backbone.[4] This unique arrangement allows for differential functionalization, where reactions can be directed to selectively target one type of amine in the presence of the other. Understanding the principles that govern this selectivity is paramount for its effective use as a building block in complex molecular architectures.[1]

Structural and Physicochemical Properties

The reactivity of the amine groups in N,N-Bis(3-aminopropyl)methylamine is a direct consequence of its structure and the associated physicochemical properties.

-

Molecular Structure: The molecule consists of a central methyl-substituted nitrogen atom linked to two separate 3-aminopropyl chains. This results in two exposed, highly accessible primary amines and one sterically more congested tertiary amine.

-

Basicity (pKa): The basicity of an amine is quantified by the pKa of its conjugate acid. For N,N-Bis(3-aminopropyl)methylamine, three distinct pKa values are reported: pK1: 6.32, pK2: 9.19, and pK3: 10.33 (at 30°C).[5][6] These values correspond to the sequential protonation of the three nitrogen centers. The two higher pKa values (10.33 and 9.19) are attributed to the two primary amines, which are more basic than the tertiary amine (pKa 6.32) in this specific structure. This is because the electron-donating alkyl groups in the tertiary amine are counteracted by steric hindrance, which impedes the solvation and stabilization of the corresponding ammonium cation.[7]

| Property | Value | Source |

| CAS Number | 105-83-9 | [8] |

| Molecular Formula | C₇H₁₉N₃ | [4][8] |

| Molecular Weight | 145.25 g/mol | [4][8] |

| Boiling Point | 110-112 °C (6 mmHg) | [6][9] |

| Density | 0.901 g/mL (25 °C) | [6][9] |

| pKa Values | pK1: 6.32, pK2: 9.19, pK3: 10.33 | [5][6] |

| Solubility | Completely miscible in water | [5] |

Core Principles of Differential Reactivity

The selective transformation of N,N-Bis(3-aminopropyl)methylamine hinges on three interrelated factors:

-

Nucleophilicity: Nucleophilicity refers to the ability of the amine's lone pair of electrons to attack an electrophilic center. Primary amines are generally potent nucleophiles. While tertiary amines also possess a lone pair, their ability to participate in many reactions is limited by the absence of a proton that can be subsequently removed.[10]

-

Steric Hindrance: The three alkyl groups surrounding the tertiary nitrogen create significant steric bulk compared to the primary amines.[2] This physical obstruction hinders the approach of electrophiles, making the tertiary amine less accessible and therefore less reactive, particularly with bulky reagents.

-

Proton Availability: Primary amines possess two N-H protons, while the tertiary amine has none. Many crucial reactions, such as the formation of stable amides from acid chlorides or imines from aldehydes, require the loss of a proton from the nitrogen atom after the initial nucleophilic attack.[3] The tertiary amine cannot complete these reaction pathways, rendering it unreactive under typical conditions.

Comparative Reactivity in Key Chemical Transformations

The interplay of the principles above leads to predictable, selective reactivity in various common organic reactions.

Acylation

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. This reaction demonstrates the most dramatic difference in reactivity.

-

Primary Amines: React readily and rapidly with acylating agents like acid chlorides and anhydrides to form stable amide bonds. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon, followed by the elimination of a leaving group (e.g., Cl⁻) and a proton from the nitrogen.

-

Tertiary Amine: Does not form a stable amide bond with acylating agents because it lacks the necessary proton for elimination after the initial attack.[3] While it can act as a nucleophilic catalyst in some cases, it will not be acylated itself.

This high degree of selectivity allows for the straightforward conversion of the primary amines to amides while leaving the tertiary amine core untouched.[11] This is a cornerstone strategy for modifying molecules containing both primary and secondary/tertiary amines.[12][13]

Caption: Selective acylation of N,N-Bis(3-aminopropyl)methylamine.

Alkylation

Alkylation involves the transfer of an alkyl group from an alkylating agent (e.g., an alkyl halide) to the amine.

-

Primary Amines: Can be alkylated sequentially to form secondary, then tertiary amines, and finally quaternary ammonium salts. Controlling the stoichiometry of the alkylating agent is crucial to prevent over-alkylation.

-

Tertiary Amine: Can be alkylated directly to form a quaternary ammonium salt.

Selectivity in alkylation is less pronounced than in acylation and is heavily dependent on reaction conditions. However, the primary amines are generally more nucleophilic and less sterically hindered, often reacting faster than the tertiary amine under kinetically controlled conditions.

Reaction with Epoxides

The ring-opening of epoxides is a common application for amines, particularly in the formation of epoxy resins and polymers.[14]

-

Primary Amines: The two N-H protons allow each primary amine group to react with two epoxide molecules. The first reaction forms a secondary amine and a secondary alcohol, and the second reaction forms a tertiary amine and another secondary alcohol.

-

Tertiary Amine: Can act as a catalyst for epoxide polymerization but does not directly open the epoxide ring to form a stable covalent bond in the same manner as primary or secondary amines.

This bifunctionality of the primary amines makes N,N-Bis(3-aminopropyl)methylamine an effective cross-linker or curing agent for epoxy-based systems.

Experimental Protocol: Selective Bis-Acylation

This protocol details a representative procedure for the selective acylation of the primary amine groups.

Objective: To synthesize N,N'-[methylazanediylbis(propane-3,1-diyl)]diacetamide by reacting N,N-Bis(3-aminopropyl)methylamine with acetyl chloride.

Materials:

-

N,N-Bis(3-aminopropyl)methylamine (1.0 eq)

-

Acetyl Chloride (2.1 eq)

-

Triethylamine (TEA) or another non-nucleophilic base (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve N,N-Bis(3-aminopropyl)methylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Causality: The reaction is performed under an inert atmosphere to prevent side reactions with atmospheric moisture. Cooling to 0 °C controls the exothermic reaction. Triethylamine acts as an acid scavenger for the HCl byproduct, preventing protonation of the starting amine.

-

-

Reagent Addition: Add acetyl chloride (2.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Causality: A slight excess of acetyl chloride ensures complete reaction of both primary amines. Slow, dropwise addition prevents a rapid temperature increase and potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Workup:

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water and then brine.

-

Causality: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Characterization: Confirm the structure of the resulting bis-amide product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the primary amine N-H signals and the appearance of amide N-H signals and new acetyl methyl peaks will confirm the selective reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners [qixuanchemtec.com]

- 3. Amine Reactivity [www2.chemistry.msu.edu]

- 4. N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Bis(3-aminopropyl)methylamine|lookchem [lookchem.com]

- 6. N,N-Bis(3-aminopropyl)methylamine | 105-83-9 [amp.chemicalbook.com]

- 7. quora.com [quora.com]

- 8. N,N-Bis-(3-aminopropyl)-methylamine | 105-83-9 | FB30673 [biosynth.com]

- 9. N,N-Bis(3-aminopropyl)methylamine | 105-83-9 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.rug.nl [research.rug.nl]

- 14. ulprospector.com [ulprospector.com]

A Comprehensive Technical Guide to the Solubility of N,N-Bis(3-aminopropyl)methylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N-Bis(3-aminopropyl)methylamine, a trifunctional amine, is a versatile building block in numerous applications, including the synthesis of polyamides, epoxy curing agents, and as a ligand in coordination chemistry.[1][2] Its utility in these fields is profoundly influenced by its solubility characteristics in various organic media. This guide offers a deep dive into the solubility profile of N,N-Bis(3-aminopropyl)methylamine, blending theoretical principles with practical experimental guidance to empower researchers in their formulation and process development endeavors.

Molecular Structure and its Implications for Solubility

N,N-Bis(3-aminopropyl)methylamine possesses a unique molecular architecture that dictates its interactions with different solvent environments. Its structure features two primary amine (-NH₂) groups and one tertiary amine (-N(CH₃)-) group, connected by flexible propylene chains.

Caption: Molecular structure of N,N-Bis(3-aminopropyl)methylamine.

The presence of multiple amine functionalities allows for strong hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. The two primary amines can act as hydrogen bond donors and acceptors, while the tertiary amine can only act as a hydrogen bond acceptor. This high capacity for hydrogen bonding is a key determinant of its solubility.[3][4]

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" provides a foundational understanding of solubility.[5] This means that substances with similar intermolecular forces are more likely to be miscible. For N,N-Bis(3-aminopropyl)methylamine, we can anticipate its solubility based on the polarity and hydrogen bonding capabilities of the solvent.

-

Polar Protic Solvents (e.g., water, alcohols): These solvents can engage in strong hydrogen bonding with the amine groups of N,N-Bis(3-aminopropyl)methylamine. Therefore, high solubility or complete miscibility is expected. Indeed, it is reported to be completely miscible with water.[2][6]

-

Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran, ethyl acetate): These solvents possess a dipole moment but lack O-H or N-H bonds for hydrogen bond donation. They can, however, accept hydrogen bonds from the primary amine groups of N,N-Bis(3-aminopropyl)methylamine. Good solubility is generally anticipated in these solvents.[3][7]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. The solubility of the polar N,N-Bis(3-aminopropyl)methylamine in these solvents is expected to be limited, driven primarily by weaker van der Waals forces.[4]

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Miscible | Strong hydrogen bonding between the solvent's hydroxyl groups and the amine's multiple N-H and lone pair electrons. N,N-Bis(3-aminopropyl)methylamine is confirmed to be completely miscible in water. |

| Polar Aprotic | Acetone, THF, DMF | Soluble | Dipole-dipole interactions and hydrogen bond acceptance by the solvent from the amine's N-H groups. Aliphatic amines generally show good solubility in polar aprotic solvents.[3][7] |

| Halogenated | Dichloromethane | Soluble | Moderate polarity allows for favorable dipole-dipole interactions. |

| Aromatic | Toluene | Sparingly Soluble | Limited polarity of the solvent leads to weaker interactions with the polar amine. |

| Aliphatic | Hexane | Insoluble | The nonpolar nature of the solvent results in very weak intermolecular forces with the polar amine. |

Experimental Determination of Solubility: A Self-Validating Protocol

For applications requiring precise knowledge of solubility, experimental determination is paramount. The following protocol outlines a robust method for assessing the miscibility of N,N-Bis(3-aminopropyl)methylamine in a range of organic solvents at ambient temperature.

Safety Precautions

As a Senior Application Scientist, I cannot overstate the importance of safety. N,N-Bis(3-aminopropyl)methylamine is a corrosive substance and can cause severe skin burns and eye damage.[8] Always consult the Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Materials and Equipment

-

N,N-Bis(3-aminopropyl)methylamine (purity ≥98%)

-

Test solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

Experimental Workflow

Caption: Experimental workflow for miscibility testing.

Step-by-Step Procedure

-

Preparation: Label a series of clean, dry glass vials for each organic solvent to be tested.

-

Solvent Addition: Using a calibrated pipette, add 1.0 mL of the first organic solvent to a labeled vial.

-

Amine Addition: Add 1.0 mL of N,N-Bis(3-aminopropyl)methylamine to the same vial.

-

Mixing: Securely cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.

-

Equilibration: Allow the vial to stand undisturbed at room temperature for at least 5 minutes.

-

Observation: Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture appears as a single, clear, homogeneous phase with no visible separation, cloudiness, or precipitate.

-

Immiscible: The mixture shows two distinct layers, haziness, or the formation of a precipitate.

-

-

Record Results: Record the observation for the specific solvent.

-

Repeat: Repeat steps 2-7 for each organic solvent to be tested.

This self-validating system relies on clear, binary observational data (miscible or immiscible) at a 1:1 volume ratio, providing a reliable baseline for further quantitative studies if required.

Conclusion

N,N-Bis(3-aminopropyl)methylamine is a highly polar, hydrogen-bonding molecule, which governs its solubility in organic solvents. It is predicted to be miscible with polar protic solvents, soluble in polar aprotic solvents, and sparingly soluble to insoluble in nonpolar solvents. The provided experimental protocol offers a straightforward and safe method for researchers to verify these predictions and determine its suitability for their specific applications. A thorough understanding of its solubility is a critical first step in harnessing the full potential of this versatile amine.

References

-

Lumen Learning. "Properties of amines." In Organic Chemistry II. Accessed January 5, 2026. [Link].

-

LibreTexts Chemistry. "24.2: Structure and Properties of Amines." Accessed January 5, 2026. [Link].

-

BYJU'S. "Physical Properties of Amines." Accessed January 5, 2026. [Link].

-

Unregistered. "Organic Chemistry II." Accessed January 5, 2026. [Link].

- Ralston, A. W., et al. "SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES." Journal of Organic Chemistry, vol. 9, no. 2, 1944, pp. 102-108.

-

Quora. "Are amines soluble in organic solvents?" Accessed January 5, 2026. [Link].

-

askIITians. "Amines are soluble in organic solvents whereas ammonium salts are not." Accessed January 5, 2026. [Link].

-

Unregistered. "Amines and Heterocycles." Accessed January 5, 2026. [Link].

-

UL Prospector. "N,N-BIS(3-AMINOPROPYL)-METHYLAMINE by BASF SE, Intermediates Division." Accessed January 5, 2026. [Link].

-

Oakwood Chemical. "N,N-bis(3-Aminopropyl)methylamine." Accessed January 5, 2026. [Link].

- Fogg, P. G. T. "IUPAC-NIST Solubility Data Series. 80. Amines in Organic Solvents.

-

Biocompare. "N,N-Bis(3-aminopropyl)methylamine from Aladdin Scientific." Accessed January 5, 2026. [Link].

-

BDMAEE. "n,n-bis(3-aminopropyl)methylamine n,n-bis(aminopropyl)methylamine." Accessed January 5, 2026. [Link].

-

ChemWhat. "N,N-Bis(3-aminopropyl)methylamine." Accessed January 5, 2026. [Link].

-

PubChem. "N,N-bis(3-aminopropyl)methylamine." Accessed January 5, 2026. [Link].

-

University of Rochester, Department of Chemistry. "Solvent: methylamine." Accessed January 5, 2026. [Link].

-

PubChem. "N1-(3-aminopropyl)-N1-(3-(dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine." Accessed January 5, 2026. [Link].

Sources

- 1. ulprospector.com [ulprospector.com]

- 2. N,N-Bis(3-aminopropyl)methylamine | 105-83-9 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. 105-83-9 CAS MSDS (N,N-Bis(3-aminopropyl)methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of N,N-Bis(3-aminopropyl)methylamine

This technical guide provides an in-depth analysis of the key spectroscopic data for N,N-Bis(3-aminopropyl)methylamine (CAS No. 105-83-9), a versatile polyamine compound utilized in various chemical syntheses, including the development of bischromone derivatives as potential anticancer drugs and as a building block for polyurethanes.[1][2] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and structural integrity in their applications. This document offers a detailed examination of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectra, grounded in established scientific principles and supported by publicly available reference data.

Molecular Structure and Spectroscopic Implications

N,N-Bis(3-aminopropyl)methylamine, with the linear formula CH₃N(CH₂CH₂CH₂NH₂)₂, possesses a symmetrical structure that dictates its spectral features.[1] The molecule consists of a central tertiary amine nitrogen atom bonded to a methyl group and two identical 3-aminopropyl chains. Each chain terminates in a primary amine group (-NH₂). This symmetry results in chemical equivalency for several protons and carbon atoms, simplifying the resulting NMR spectra.

For the purpose of spectral assignment, the carbon atoms are systematically labeled as follows:

-

Cα: The two methylene (-CH₂-) carbons directly attached to the central tertiary nitrogen.

-

Cβ: The two central methylene (-CH₂-) carbons of the propyl chains.

-

Cγ: The two terminal methylene (-CH₂-) carbons adjacent to the primary amine groups.

-

C-CH₃: The methyl carbon attached to the central tertiary nitrogen.

The key functional groups for Infrared (IR) spectroscopy are the primary amine (N-H) bonds and the aliphatic carbon-hydrogen (C-H) and carbon-nitrogen (C-N) bonds.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic analysis of N,N-Bis(3-aminopropyl)methylamine provides a clear and definitive fingerprint for its structural verification. The ¹H and ¹³C NMR spectra are characterized by their simplicity, arising from the molecule's bilateral symmetry, with four key carbon environments and five distinct proton environments. Infrared spectroscopy confirms the presence of primary amine and aliphatic C-H and C-N functionalities. Together, these techniques provide a robust, self-validating system for researchers to confirm the identity and purity of this important chemical intermediate, ensuring the reliability and reproducibility of their scientific work.

References

-

PubChem. N,N-bis(3-aminopropyl)methylamine | C7H19N3 | CID 7777. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Available at: [Link]

-

LookChem. N,N-Bis(3-aminopropyl)methylamine. Available at: [Link]

-

NIST. 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. Available at: [Link]

-

Oakwood Chemical. N,N-bis(3-Aminopropyl)methylamine. Available at: [Link]

-

NIST. 3,3'-Iminobispropylamine. Available at: [Link]

-

PubChem. N,N'-bis(3-aminopropyl)ethylenediamine | C8H22N4 | CID 25378. Available at: [Link]

-

UL Prospector. N,N-BIS(3-Aminopropyl)-methylamine by BASF SE, Intermediates Division. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

Sources

An In-Depth Technical Guide to N,N-Bis(3-aminopropyl)methylamine: A Trifunctional Amine Core

Abstract

N,N-Bis(3-aminopropyl)methylamine, CAS No. 105-83-9, is a unique trifunctional amine distinguished by its molecular architecture, which incorporates two primary amine groups and one tertiary amine group.[1] This structural arrangement imparts a versatile reactivity profile, enabling it to serve as a potent cross-linker, a catalytic accelerator, a corrosion inhibitor, and a foundational building block in complex macromolecular synthesis. This guide provides an in-depth technical examination of its physicochemical properties, reaction mechanisms, and field-proven applications. We will explore its principal role as a dual-function epoxy curing agent, its utility in polyurethane and dendrimer chemistry, and its function as a surface protection and chelation agent. Methodologies for characterizing its performance, including Differential Scanning Calorimetry (DSC) and Electrochemical Impedance Spectroscopy (EIS), are detailed to provide researchers and drug development professionals with a comprehensive understanding of this pivotal chemical intermediate.

Introduction: The Significance of Trifunctionality in Amine Chemistry

In the realm of polymer science and chemical synthesis, the "functionality" of a molecule dictates its capacity for forming bonds and constructing complex architectures. While simple amines possess a single reactive site, trifunctional amines like N,N-Bis(3-aminopropyl)methylamine offer three distinct reactive centers. This multiplicity of reactive sites allows for the creation of densely cross-linked networks and highly branched structures, which are fundamental to developing materials with superior mechanical and thermal properties.

Defining N,N-Bis(3-aminopropyl)methylamine: A Unique Molecular Architecture

N,N-Bis(3-aminopropyl)methylamine (also known as BAPMA) is a colorless to pale yellow liquid with a characteristic amine odor.[2] Its structure consists of a central tertiary methylamine core from which two aminopropyl chains extend, each terminating in a primary amine group. This configuration is the source of its trifunctionality and versatile chemical behavior.

Diagram 1.1: Molecular Structure of N,N-Bis(3-aminopropyl)methylamine

Caption: Molecular structure highlighting the central tertiary amine and two terminal primary amines.

Physicochemical Properties and Reactivity Profile

The utility of N,N-Bis(3-aminopropyl)methylamine stems from its distinct physicochemical properties, which are summarized below. The presence of three nitrogen atoms allows for significant hydrogen bonding, rendering it fully soluble in water and other polar solvents.[1]

Core Properties

| Property | Value | Source(s) |

| CAS Number | 105-83-9 | [3][4] |

| Molecular Formula | C₇H₁₉N₃ | [4][5] |

| Molecular Weight | 145.25 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 110-112 °C at 6 mmHg | [6][7] |

| Density | 0.901 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.4725 | [6][7] |

| Purity | >98.0% | [5][8] |

| Solubility | Fully soluble in water | [2] |

The Reactivity Triad: Roles of Primary and Tertiary Amine Centers

The trifunctional nature of N,N-Bis(3-aminopropyl)methylamine creates a powerful reactivity profile:

-

Primary Amines (-NH₂): These groups are highly nucleophilic and serve as the primary reaction sites for cross-linking. They readily react with electrophilic groups such as epoxides, isocyanates, and acid chlorides to form stable covalent bonds, initiating polymerization and network formation.

-

Tertiary Amine (-N(CH₃)-): The central tertiary amine is sterically hindered and less nucleophilic than the primary amines. Its main role is catalytic. The lone pair of electrons on the nitrogen atom can accelerate reactions, such as the ring-opening of epoxides, without being consumed in the process. This dual-functionality is a key advantage in many applications.

Core Application: Epoxy Resin Curing Agent

One of the most significant industrial applications of N,N-Bis(3-aminopropyl)methylamine is as a curing agent for epoxy resins.[9] Its unique structure allows it to function as both an initiator and a catalyst, leading to rapid and thorough cross-linking. This results in thermoset polymers with high mechanical strength, thermal stability, and excellent adhesion.

Mechanism of Action: A Dual-Role Curing Process

The curing process unfolds in two synergistic steps:

-

Initiation (Addition Reaction): The primary amine groups attack the electrophilic carbon atoms of the epoxy rings, initiating a ring-opening addition reaction. As there are two primary amines per molecule, each molecule can link two different epoxy chains, rapidly building a cross-linked network.

-

Catalysis (Anionic Polymerization): The tertiary amine group catalyzes the polymerization of epoxy groups. It facilitates the opening of the epoxide ring, generating an alkoxide anion which can then attack another epoxide group, propagating the polymerization chain.

Diagram 3.1: Epoxy Curing Mechanism with N,N-Bis(3-aminopropyl)methylamine

Caption: Dual-role mechanism showing initiation by primary amines and catalysis by the tertiary amine.

Experimental Workflow: Characterizing Curing Kinetics with DSC

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the exothermic curing reaction of epoxy resins.[10][11] By monitoring the heat flow from the sample as a function of temperature or time, one can determine the extent of cure, the glass transition temperature (Tg), and the overall reaction kinetics.[12]

Protocol: Isothermal DSC Analysis of Epoxy Curing

-

Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy resin and N,N-Bis(3-aminopropyl)methylamine mixture into an aluminum DSC pan. The stoichiometric ratio should be carefully calculated based on the amine hydrogen equivalent weight (AHEW) and the weight per epoxide (WPE).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a nitrogen atmosphere (e.g., 50 mL/min) to prevent oxidation.

-

Isothermal Curing: Rapidly heat the sample to the desired isothermal curing temperature (e.g., 120 °C).[10] Hold at this temperature and record the exothermic heat flow until the signal returns to the baseline, indicating the reaction is complete.[10]

-

Residual Cure Analysis: After the isothermal step, cool the sample to room temperature.[10] Then, perform a second heating scan at a constant rate (e.g., 10 °C/min) to a higher temperature (e.g., 250 °C).[10] Any residual exothermic peak observed in this scan represents the uncured portion from the isothermal step.[10]

-

Data Analysis: Integrate the area of the isothermal and residual exothermic peaks to calculate the total heat of reaction (ΔH_total). The degree of cure (α) at any time 't' during the isothermal hold can be calculated by dividing the heat evolved up to that time (ΔH_t) by ΔH_total.